1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecane

Anti-evaporative efficacy Semi-fluorinated alkane Ocular surface

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecane (CAS 1835249-87-0), also referred to as 1-(perfluorohexyl)heptane or F6H7, is a semi-fluorinated alkane (SFA) belonging to the perfluoroalkylalkane family. It consists of a perfluorohexyl segment (C6F13) covalently linked to a heptane segment (C7H15), yielding the molecular formula C13H15F13 and a molecular weight of 418.24 g/mol.

Molecular Formula F(CF2)6(CH2)7H
C13H15F13
Molecular Weight 418.24 g/mol
CAS No. 1835249-87-0
Cat. No. B12302790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecane
CAS1835249-87-0
Molecular FormulaF(CF2)6(CH2)7H
C13H15F13
Molecular Weight418.24 g/mol
Structural Identifiers
SMILESCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C13H15F13/c1-2-3-4-5-6-7-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h2-7H2,1H3
InChIKeyOOYUDVCBUIKSAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecane (F6H7) – Core Identity and Procurement Context for Research-Grade Semi-Fluorinated Alkanes


1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecane (CAS 1835249-87-0), also referred to as 1-(perfluorohexyl)heptane or F6H7, is a semi-fluorinated alkane (SFA) belonging to the perfluoroalkylalkane family [1]. It consists of a perfluorohexyl segment (C6F13) covalently linked to a heptane segment (C7H15), yielding the molecular formula C13H15F13 and a molecular weight of 418.24 g/mol [2]. SFAs are amphiphilic diblock molecules that combine the chemical inertness and low surface energy of perfluorocarbons with the solubility characteristics of hydrocarbons, making them useful in surfactant, lubricant, coating, and biomedical applications .

Why F6H7 Cannot Be Interchanged with Other Semi-Fluorinated Alkanes in Evaporation-Limited Applications


Semi-fluorinated alkanes are not functionally interchangeable; their performance in interfacial applications is exquisitely sensitive to the length of both the fluorinated and hydrocarbon blocks. A 2025 in vitro gravimetric study directly compared five SFAs — F4H2, F4H5/CsA, F6H7, F6H8, and F6H10 — and demonstrated that small changes in chain length produce large, statistically significant differences in inherent evaporation rate and the ability to suppress saline evaporation [1]. For example, adding or removing a single –CH2– or –CF2– unit shifts the inhibition of evaporation by tens of percentage points. Simply substituting F6H7 with a longer-chain SFA such as F6H8 or a shorter-chain analog would fundamentally alter the interfacial barrier properties, potentially rendering a formulation ineffective or overly occlusive [1].

Quantitative Differentiation of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecane (F6H7) from Closest SFA Analogs


Inhibition of Saline Evaporation: F6H7 Delivers 40% Suppression vs. 80% for F6H8 and 66% for F6H10

When a 100 µL layer of SFA was placed over saline at 35 °C, F6H7 inhibited evaporation by 40% relative to unprotected saline, compared to 80% for F6H8 and 66% for F6H10. Shorter-chain SFAs (F4H2, F4H5/CsA) produced no statistically significant inhibition [1]. This positions F6H7 as the only SFA in the series that provides moderate, intermediate barrier performance without the near-total occlusion seen with F6H8.

Anti-evaporative efficacy Semi-fluorinated alkane Ocular surface

Inherent Evaporation Rate: F6H7 (0.58 mg/min) Falls Between Fast-Evaporating F4H5 (6.0 mg/min) and Ultra-Stable F6H8 (0.15 mg/min)

The inherent evaporation rate (Revap) of neat SFA liquids was measured gravimetrically at 35 °C. F6H7 exhibited a Revap of 0.58 ± 0.20 mg/min, which is approximately 10-fold lower than F4H5/CsA (6.0 ± 0.6 mg/min) but approximately 4-fold higher than F6H8 (0.15 ± 0.017 mg/min) and 5-fold higher than F6H10 (0.12 ± 0.09 mg/min) [1]. This places F6H7 in a volatility regime that is substantially reduced relative to short-chain SFAs yet meaningfully higher than the longest-chain analogs, offering a distinct balance of volatility and spreadability.

Volatility SFA inherent evaporation Chain-length dependence

Predicted Physical Properties: F6H7 Density and Boiling Point Contrast with F6H8 and F6H6 for Formulation Engineering

Predicted physicochemical data enable early-stage screening. F6H7 has a predicted density of 1.330 ± 0.06 g/cm³ and a predicted boiling point of 233.8 ± 8.0 °C . The structurally closest analog F6H8 (perfluorohexyloctane) has a reported density of 1.33 g/cm³ [1] and a typical boiling point near 268 °C . The ~34 °C lower predicted boiling point of F6H7 versus F6H8 may confer easier removal by distillation in processing workflows, while the nearly identical density means both compounds stratify similarly in aqueous systems. In contrast, the shorter-chain F6H6 (perfluorohexylhexane) is known to have a lower density and boiling point [2], making F6H7 the mid-range option in this homologous series.

Density Boiling point SFA physical properties

Regulatory Distinction: F6H7 Is an EPA TSCA-Listed PFAS, Narrowing Procurement to Certified Suppliers

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecane is explicitly listed under the TSCA 8(a)(7) PFAS Chemicals inventory with EPA status 'Approved' [1]. This regulatory designation means that procurement must be accompanied by appropriate compliance documentation, which is not uniformly required for all SFA analogs. Certain shorter-chain or non-listed SFAs may not be subject to the same reporting obligations, potentially creating liability gaps in regulated industries.

PFAS TSCA Regulatory compliance

Evidence-Backed Application Scenarios for 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecane (F6H7)


Intermediate-Barrier Ocular or Dermal Formulation Development

F6H7 inhibits saline evaporation by 40%, a level precisely between the negligible effect of short-chain SFAs and the 80% inhibition of F6H8 [1]. This makes it a candidate for topical formulations where partial occlusion is desirable — reducing transepidermal or tear-film water loss without completely blocking gas exchange.

Volatility-Controlled SFA Solvent or Spreading Agent

With an inherent evaporation rate of 0.58 mg/min, F6H7 is 10× less volatile than F4H5 yet 4× more volatile than F6H8 [1]. This intermediate volatility is ideal for processes requiring a temporary fluorinated liquid phase that eventually evaporates without leaving persistent residue.

Physicochemical Reference Standard for SFA Homologous Series Studies

F6H7's predicted density (1.330 g/cm³) and boiling point (233.8 °C) place it at the midpoint of the F6Hn series between F6H6 and F6H8 [2]. Researchers studying structure-property relationships in semi-fluorinated alkanes can use F6H7 as a reference to probe the effect of incremental hydrocarbon chain elongation on phase behavior and interfacial activity.

Regulatory-Compliant PFAS Research Procurement

Because F6H7 is listed on the EPA TSCA 8(a)(7) PFAS inventory with Approved status [3], it provides a transparent, pre-vetted option for laboratories and manufacturers that must adhere to federal PFAS reporting requirements, reducing the compliance risks associated with sourcing less-documented SFA analogs.

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